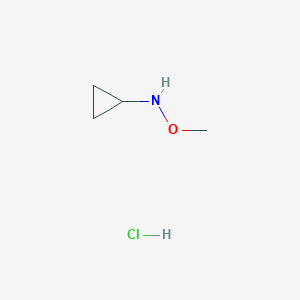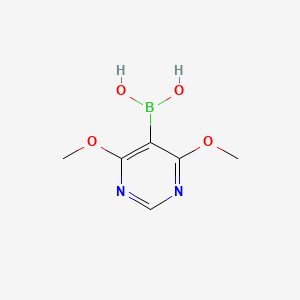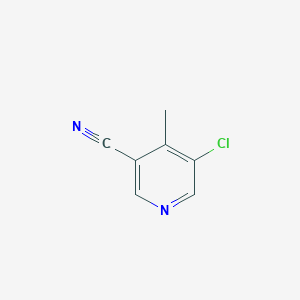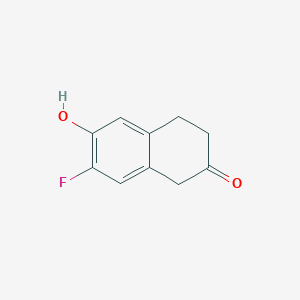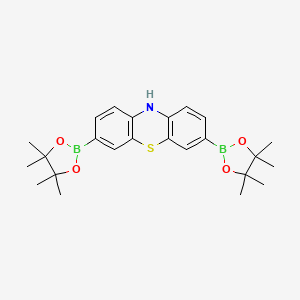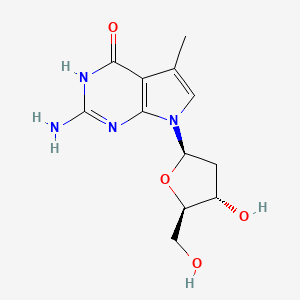
7-Methyl-7-deaza-2'-deoxyguanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-7-deaza-2’-deoxyguanosine is a modified nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally similar to guanosine but features a methyl group at the 7th position and lacks a nitrogen atom at the 7-deaza position. These modifications confer unique properties that make it valuable for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-7-deaza-2’-deoxyguanosine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 7-deaza-2’-deoxyguanosine with a methylating agent such as methyl iodide. The reaction is usually carried out in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 7-Methyl-7-deaza-2’-deoxyguanosine follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated synthesizers and continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
7-Methyl-7-deaza-2’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms on the nucleoside
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide in the presence of potassium carbonate and DMF
Major Products
科学的研究の応用
7-Methyl-7-deaza-2’-deoxyguanosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: Employed in studies of DNA and RNA structure and function, particularly in understanding the role of modified nucleosides in genetic regulation.
Medicine: Investigated for its potential antiviral properties and as a therapeutic agent in the treatment of viral infections.
Industry: Utilized in the development of diagnostic tools and as a component in various biotechnological applications
作用機序
The mechanism of action of 7-Methyl-7-deaza-2’-deoxyguanosine involves its incorporation into DNA or RNA, where it can disrupt normal base pairing and replication processes. This disruption can inhibit viral replication, making it a potential antiviral agent. The compound targets specific enzymes and pathways involved in nucleic acid synthesis and modification .
類似化合物との比較
Similar Compounds
7-Deaza-2’-deoxyguanosine: Lacks the methyl group at the 7th position.
8-Aza-7-deaza-2’-deoxyguanosine: Contains an additional nitrogen atom at the 8th position.
7-Deaza-2’-deoxyadenosine: Similar structure but with an adenine base instead of guanine
Uniqueness
7-Methyl-7-deaza-2’-deoxyguanosine is unique due to its specific modifications, which confer distinct chemical and biological properties. The presence of the methyl group at the 7th position enhances its stability and alters its interaction with enzymes and nucleic acids, making it valuable for specialized applications in research and industry .
特性
分子式 |
C12H16N4O4 |
|---|---|
分子量 |
280.28 g/mol |
IUPAC名 |
2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H16N4O4/c1-5-3-16(8-2-6(18)7(4-17)20-8)10-9(5)11(19)15-12(13)14-10/h3,6-8,17-18H,2,4H2,1H3,(H3,13,14,15,19)/t6-,7+,8+/m0/s1 |
InChIキー |
AAHCLSWQJPSQPT-XLPZGREQSA-N |
異性体SMILES |
CC1=CN(C2=C1C(=O)NC(=N2)N)[C@H]3C[C@@H]([C@H](O3)CO)O |
正規SMILES |
CC1=CN(C2=C1C(=O)NC(=N2)N)C3CC(C(O3)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen](/img/structure/B13403703.png)
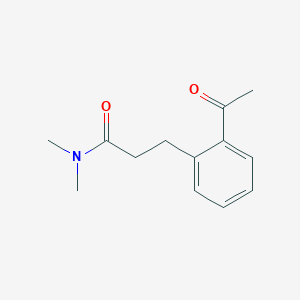
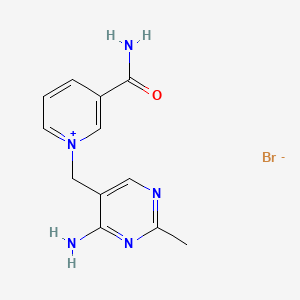
![2-Amino-9-[5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-3,9-dihydro-6h-purin-6-one](/img/structure/B13403721.png)
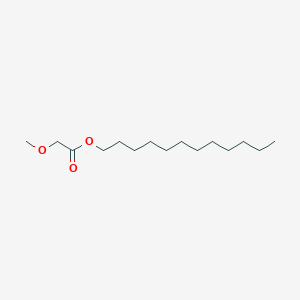
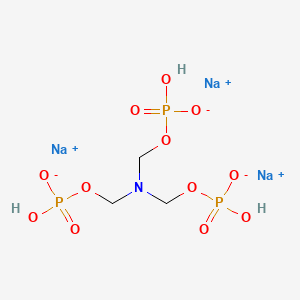

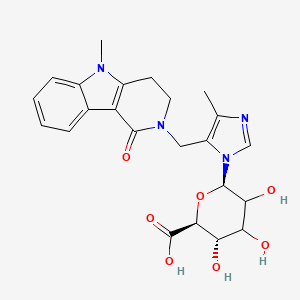
![3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13403755.png)
